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Introduction

JNJ-40411813 (also known as ADX71149) is a potent and selective positive allosteric
modulator (PAM) of the metabotropic glutamate receptor 2 (mGIuR2).[1][2] As a PAM, JNJ-
40411813 does not activate the mGIuR2 receptor directly but enhances the receptor's
response to the endogenous ligand, glutamate. This modulation of the glutamatergic system
presents a promising therapeutic avenue for various neurological and psychiatric disorders,
including schizophrenia and anxiety.[3] These application notes provide detailed in vitro
protocols for the characterization of JINJ-40411813, enabling researchers to investigate its
pharmacological properties.

Mechanism of Action

JNJ-40411813 binds to an allosteric site on the mGIuR2 receptor, distinct from the orthosteric
glutamate binding site.[4] This binding event induces a conformational change in the receptor
that increases its affinity and/or efficacy for glutamate. The mGIuR2 receptor is a G protein-
coupled receptor (GPCR) that couples to the Gai/o subunit. Activation of this pathway leads to
the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine
monophosphate (CAMP) levels. This signaling cascade ultimately modulates ion channel
activity and reduces neurotransmitter release.
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Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for INJ-40411813.

Table 1: Potency and Efficacy of INJ-40411813

Assay Type Cell Line Parameter Value
[3>S]GTPyS Binding hmGlu2-CHO ECso (PAM activity) 147 + 42 nM[3][4]
[33S]GTPyS Binding hmGlu2-CHO ECso (Agonist activity) 2159 + 1069 nM[4]
o hmGlu2-Gal6 .
Ca2* Mobilization ECso (PAM activity) 64 + 29 nM[3][4]
HEK293
o hmGlu2-Gal6 ) o
Ca2* Mobilization ECso (Agonist activity) 1843 + 905 nM[4]
HEK293
[3°S]GTPyS Binding rat mGlu2 ECso (PAM activity) 370 £ 120 nM[4]

Table 2: Binding Affinity and Selectivity of INJ-40411813

Cell
Assay Type Target . . Parameter Value
Linel/Tissue
o mGIuR2
Radioligand
) ([BH]INJ- hmGlu2-CHO ICso 68 + 29 nM[4]
Displacement
40068782)
o mGIuR2
Radioligand Rat Cortex
] ([BH]INJ- ICso 83 + 28 nM[4]
Displacement Membranes
40068782)
Radioligand 5-HTa2a
o ) NIH3T3 Ke 1.1 puM[3][4]
Binding ([FH]ketanserin)
Radioligand mGIuR2/3 ) No displacement
) hmGlu2-CHO Displacement
Displacement ([BH]LY341495) at 10 uM[4]

Experimental Protocols
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[3°S]GTPYS Binding Assay

This assay measures the functional activation of G proteins upon agonist or PAM stimulation of

the mGIuR2 receptor.

Materials:

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing
the human mGIuR2 (hmGlu2) receptor.

Assay Buffer: 50 mM Tris-HCI (pH 7.4), 100 mM NacCl, 3 mM MgClz, 1 mM EGTA, and 10 uM
GDP.

[3°S]GTPyS: Radiolabeled non-hydrolyzable GTP analog.

JNJ-40411813: Prepare a stock solution in 100% DMSO and dilute to final concentrations in
assay buffer. The final DMSO concentration should not exceed 1%.

Glutamate: Prepare a stock solution in water.

Unlabeled GTPyS: For determination of non-specific binding.
Scintillation Cocktail.

96-well microplates.

Filter mats (GF/B).

Cell harvester and scintillation counter.

Procedure:

Reagent Preparation: Prepare serial dilutions of JNJ-40411813 and glutamate in assay
buffer.

Assay Setup: In a 96-well plate, add the following in order:

o 50 uL of assay buffer (for total binding) or 10 uM unlabeled GTPyS (for non-specific
binding).
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o 25 pL of varying concentrations of JNJ-40411813 (for PAM and agonist activity
determination). For PAM activity, add a fixed concentration of glutamate (e.g., EC2o
concentration).

o 25 pL of hmGlu2-CHO cell membranes (5-10 g of protein per well).

e Initiation of Reaction: Add 25 pL of [3*S]GTPyS (final concentration ~0.1 nM) to each well to
initiate the binding reaction.

 Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

o Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a
cell harvester.

e Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCI, pH 7.4).

» Quantification: Dry the filter mats, add scintillation cocktail, and measure the radioactivity
using a scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting non-specific binding from total
binding. Plot the specific binding as a function of the JINJ-40411813 concentration and fit the
data using a non-linear regression model to determine ECso values.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation
of mMGIuR2 receptors co-expressed with a promiscuous Ga subunit (Gal6) that couples to the
phospholipase C pathway.

Materials:

Cells: Human Embryonic Kidney (HEK293) cells co-transfected with hmGlu2 and Gal6.

Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Fluo-4 AM: Calcium-sensitive fluorescent dye.
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e Pluronic F-127: To aid in the dispersion of Fluo-4 AM.

e JNJ-40411813: Prepare a stock solution in 200% DMSO and dilute to final concentrations in
assay buffer. The final DMSO concentration should not exceed 1%.

o Glutamate: Prepare a stock solution in water.

o 96-well black, clear-bottom plates.

» Fluorescence plate reader with kinetic reading capabilities.

Procedure:

e Cell Seeding: Seed the HEK293-hmGlu2-Gal6 cells into 96-well black, clear-bottom plates
at a density of 40,000-80,000 cells per well and incubate overnight.

e Dye Loading:

o Prepare a Fluo-4 AM loading solution in assay buffer containing 2.5 mM probenecid and
0.04% Pluronic F-127.

o Remove the culture medium from the cells and add 100 pL of the Fluo-4 AM loading
solution to each well.

o Incubate the plate at 37°C for 60 minutes in the dark.

o Cell Washing: After incubation, gently wash the cells three times with 100 pL of assay buffer.
After the final wash, add 100 pL of assay buffer to each well.

o Compound Addition:

o Prepare serial dilutions of JINJ-40411813 and glutamate in assay buffer.

o Use a fluorescence plate reader to measure the baseline fluorescence.

o Add the JNJ-40411813 and/or glutamate solutions to the wells.
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e Fluorescence Measurement: Immediately begin measuring the fluorescence intensity
kinetically for a period of 1-3 minutes.

» Data Analysis: The change in fluorescence upon compound addition is indicative of calcium
mobilization. Calculate the peak fluorescence response and normalize it to the baseline. Plot
the normalized response as a function of the JNJ-40411813 concentration and fit the data to

determine ECso values.
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Caption: mGIuR2 signaling pathway modulated by JNJ-40411813.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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